3-methoxy-2-methylpyridine-4-carboxylic acid
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Overview
Description
3-Methoxy-2-methylpyridine-4-carboxylic acid is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-methoxy-2-methylpyridine-4-carboxylic acid typically begins with commercially available pyridine derivatives.
Methylation: The methyl group is often introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenolate ion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic processes and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 3-methoxy-2-formylpyridine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 3-methoxy-2-methylpyridine-4-methanol.
Scientific Research Applications
Chemistry
In organic synthesis, 3-methoxy-2-methylpyridine-4-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in coordination chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-methoxy-2-methylpyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-4-carboxylic acid: Lacks the methyl group at the 2-position, which can affect its reactivity and binding properties.
3-Methylpyridine-2-carboxylic acid: Lacks the methoxy group, which can influence its solubility and chemical behavior.
4-Methoxy-2-methylpyridine: Lacks the carboxylic acid group, impacting its acidity and potential for forming derivatives.
Uniqueness
3-Methoxy-2-methylpyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1227577-20-9 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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